molecular formula C16H11ClO2 B2522057 (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1262616-91-0

(3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2522057
CAS No.: 1262616-91-0
M. Wt: 270.71
InChI Key: LFDFZOZXPJDQMU-UHFFFAOYSA-N
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Description

(3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a high-purity chromone derivative supplied for biochemical research. This compound, with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol, is part of a class of molecules known for their significant potential in neuroscience and medicinal chemistry . Chromone derivatives are extensively investigated for their inhibitory activity on monoamine oxidase (MAO), a key enzyme target for the treatment of neurological disorders. Specifically, research indicates that related aminomethylidene-substituted chromone compounds act as selective, reversible, and competitive inhibitors of MAO-B . MAO-B inhibitors are crucial in the management of Parkinson's disease, as they reduce the central metabolism of dopamine, thereby potentiating dopamine's therapeutic effects. This makes potent chromone-based MAO-B inhibitors valuable lead compounds for the design and development of new therapies for Parkinson's disease . Researchers can utilize this (3E)-3-[(3-chlorophenyl)methylidene] derivative to explore structure-activity relationships within the chromone family and to further elucidate the mechanisms underlying MAO inhibition. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFZOZXPJDQMU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Key areas of interest include:

  • Anticancer Activity: Research indicates that derivatives of benzopyran compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties: The presence of the chlorophenyl group may enhance the antimicrobial activity of the compound. Some studies have reported that related benzopyran derivatives demonstrate significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Research into the biological activity of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has highlighted several promising effects:

  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects: Some studies suggest that benzopyran derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Synthetic Applications

The synthesis of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various methods, including:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving appropriate aldehydes and phenolic compounds under acidic or basic conditions.
  • Heterocyclic Chemistry: The incorporation of heterocycles may enhance the biological activity of the compound, providing a pathway for developing more potent derivatives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of benzopyran derivatives, including (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This study underscores the potential of this compound as a lead structure for anticancer drug development .

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers evaluated the antimicrobial efficacy of several benzopyran derivatives against common bacterial strains. The results indicated that (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one displayed notable antibacterial activity compared to standard antibiotics. This finding suggests its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in the arylidene substituent (position and substituents) and modifications to the benzopyran-4-one core.

Compound Name Substituent Position/Type Molecular Formula Key Features
(3E)-3-[(2-Bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one 2-Bromophenyl C₁₆H₁₁BrO₂ Larger atomic radius of Br increases steric hindrance; reduced solubility in polar solvents.
(E)-3-[(4-Chlorophenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one 4-Chlorophenyl C₁₆H₁₁ClO₂ Para-substitution alters electronic effects (electron-withdrawing Cl) and π-π stacking potential.
3-[(2-Hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one (HIF-4) 2-Hydroxyphenyl C₁₆H₁₄O₃ Hydroxyl group enables hydrogen bonding; distinct conformation affects p53 protein affinity.
3-[(2,4-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one (HIF-13) 2,4-Dimethoxyphenyl C₁₈H₁₈O₄ Methoxy groups enhance electron density; improved solubility in organic solvents.
2-Methoxy-3-[(3,4,5-trimethoxyanilino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one 3,4,5-Trimethoxyanilino C₂₀H₂₀NO₆ Resonance-assisted hydrogen bonding (N–H···O) stabilizes crystal packing.

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog HIF-4
Melting Point (°C) Not reported 175 (similar derivatives) 171 (anti-cancer derivatives)
Solubility Moderate in DMSO High in chloroform Low in water, high in DMF
Lipophilicity (LogP) ~3.2 (estimated) ~3.5 ~2.8

Spectroscopic and Crystallographic Data

  • NMR/IR : Chlorophenyl derivatives show characteristic C–Cl stretching at 550–600 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–8.1 ppm (¹H NMR) .
  • Crystallography : HIF-4 adopts a unique conformation deviating from HIF-13, attributed to steric and electronic effects of the 2-hydroxyphenyl group .

Biological Activity

(3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a member of the benzopyran family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is characterized by a chromenone backbone with a chlorophenyl substituent. Its molecular formula is C16H11ClO2C_{16}H_{11}ClO_2, and it has a molecular weight of 286.71 g/mol. The compound's unique structure contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity. This includes interference with kinases that are crucial in cancer cell proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells, particularly through the activation of caspases.

Anticancer Properties

Recent studies have demonstrated the compound's significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent activity while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .
Cell LineIC50 (μM)
MDA-MB-2315.2 - 22.2
HEK-293102.4 - 293.2

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Mechanism : It reduces pro-inflammatory cytokines and modulates pathways associated with inflammation.

Antibacterial Activity

In addition to anticancer properties, (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has shown antibacterial activity against various strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus12.4
Escherichia coli16.1

Case Studies

  • Study on Cancer Cell Lines : A study involving the screening of multiple benzopyran derivatives revealed that (3E)-3-[(3-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one exhibited superior cytotoxicity compared to traditional chemotherapeutics .
  • Anti-inflammatory Effects : Research indicated that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison was made with other benzopyran derivatives to evaluate their biological activities:

Compound NameAnticancer ActivityAnti-inflammatory Activity
(3E)-3-[(4-nitrophenyl)methylidene]chromen-4-oneModerateHigh
(3E)-3-[(2-nitrophenyl)methylidene]chromen-4-oneHighModerate
(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-oneVery HighVery High

Q & A

Q. Basic

  • NMR Analysis : Discrepancies in ¹H NMR signals (e.g., olefinic protons at δ 7.2–7.8 ppm) may arise from solvent polarity effects. Use deuterated DMSO for enhanced resolution .
  • IR Spectroscopy : Confirm the α,β-unsaturated ketone via C=O stretching at 1680–1700 cm⁻¹ and C=C at 1600–1620 cm⁻¹ .

Q. Advanced

  • X-ray Crystallography : Resolves ambiguities in stereochemistry; compare with structurally analogous compounds (e.g., (3E)-3-[(4-methoxyphenyl)methylidene] derivatives) to validate bond angles and torsion parameters .
  • Dynamic NMR : Detects conformational isomerism in solution, addressing discrepancies in splitting patterns .

What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

Q. Basic

  • Accelerated Degradation Studies : Incubate samples at 40–60°C for 72 hours in buffers (pH 1–13) and analyze via HPLC to quantify degradation products (e.g., hydrolyzed chalcone derivatives) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the benzylidene group .

Q. Advanced

  • LC-MS/MS Stability Profiling : Identifies degradation pathways (e.g., retro-aldol reactions) by tracking molecular ion fragments (m/z 282 → 167, 115) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict degradation kinetics under oxidative stress .

How can researchers optimize bioactivity assays to evaluate the compound’s interaction with biological targets?

Q. Basic

  • Enzyme Inhibition Assays : Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7), noting EC₅₀ values correlated with substituent electronegativity (e.g., 3-Cl enhances activity) .

Q. Advanced

  • Molecular Docking : AutoDock Vina simulations reveal binding affinities to COX-2’s hydrophobic pocket (ΔG ≈ -8.2 kcal/mol), validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions, improving SAR models .

What methodologies address discrepancies in reported biological activities across studies?

Q. Basic

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., serum-free media, 24-hour incubation) to minimize batch variability .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via hepatic microsome incubation and UPLC-QTOF-MS .

Q. Advanced

  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing wild-type vs. gene-edited cell lines .
  • Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with phenotypic responses to isolate mechanism-of-action pathways .

How can computational chemistry predict the compound’s reactivity in novel synthetic applications?

Q. Advanced

  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~4.2 eV) predict susceptibility to nucleophilic attacks at the β-carbon of the α,β-unsaturated ketone .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS, identifying transition states for regioselective functionalization .

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